molecular formula C10H8O3 B1617943 5-Methoxy-4h-chromen-4-one CAS No. 59887-87-5

5-Methoxy-4h-chromen-4-one

Cat. No.: B1617943
CAS No.: 59887-87-5
M. Wt: 176.17 g/mol
InChI Key: UAMVPHUPDIMNEC-UHFFFAOYSA-N
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Description

5-Methoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family It is characterized by a benzopyranone structure with a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with methoxyacetic acid under acidic conditions to form the chromone ring. Another approach involves the use of methoxy-substituted salicylaldehyde and ethyl acetoacetate in the presence of a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its methoxy group at the 5-position enhances its antioxidant and anti-inflammatory properties compared to its analogs .

Properties

IUPAC Name

5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVPHUPDIMNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208603
Record name 4H-1-Benzopyran-4-one, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59887-87-5
Record name 4H-1-Benzopyran-4-one, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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